3-Methyl-6-(oxan-4-yloxy)pyridazine
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Overview
Description
3-Methyl-6-(oxan-4-yloxy)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Mechanism of Action
Target of action
Pyridazines and pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of action
Pyridazine derivatives have been shown to interact with various biological targets, leading to a range of physiological effects .
Biochemical pathways
Pyridazine derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Result of action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Action environment
The properties of the pyridazine ring are unique and can render it an attractive heterocycle for drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(oxan-4-yloxy)pyridazine typically involves the reaction of 3-methylpyridazine with oxan-4-yloxy derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the oxan-4-yloxy derivative, followed by nucleophilic substitution on the 3-methylpyridazine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(oxan-4-yloxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyridazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the oxan-4-yloxy moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF or other aprotic solvents.
Major Products Formed
Oxidation: Pyridazine oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-Methyl-6-(oxan-4-yloxy)pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides due to its ability to interfere with biological pathways in pests.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the methyl and oxan-4-yloxy substituents.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, widely used in medicinal chemistry.
Uniqueness
3-Methyl-6-(oxan-4-yloxy)pyridazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The oxan-4-yloxy group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-methyl-6-(oxan-4-yloxy)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-2-3-10(12-11-8)14-9-4-6-13-7-5-9/h2-3,9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNNKLQTOBFOGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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